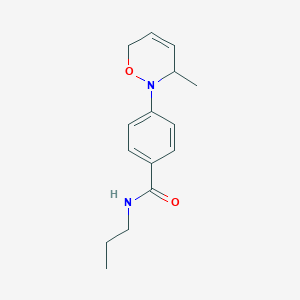![molecular formula C21H22O4S2 B14265140 1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene CAS No. 189348-98-9](/img/structure/B14265140.png)
1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a hexynyl group, and two sulfonyl groups attached to benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the hexynyl group through a coupling reaction. The sulfonyl groups are then added using sulfonation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, while the cyclopropane and hexynyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another compound with a complex structure used in various chemical reactions.
tert-Butyl carbamate: Known for its use in organic synthesis and similar reactivity patterns.
Uniqueness
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene is unique due to its combination of a cyclopropane ring, hexynyl group, and sulfonyl groups
Properties
CAS No. |
189348-98-9 |
|---|---|
Molecular Formula |
C21H22O4S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-2-hex-1-ynylcyclopropyl]sulfonylbenzene |
InChI |
InChI=1S/C21H22O4S2/c1-2-3-4-11-16-21(27(24,25)19-14-9-6-10-15-19)17-20(21)26(22,23)18-12-7-5-8-13-18/h5-10,12-15,20H,2-4,17H2,1H3 |
InChI Key |
ZIEZOOVUMOOXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)
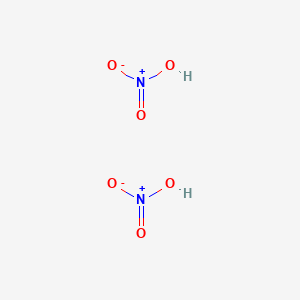
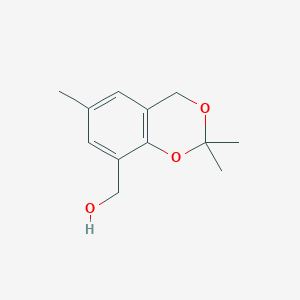
![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)
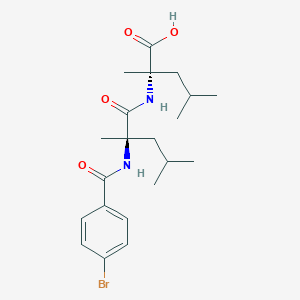
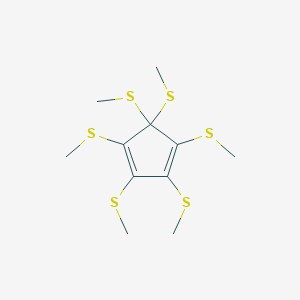
![4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine](/img/structure/B14265141.png)
